2,2-Dimethyl-1-Morpholinopropane-1-Thione

Description

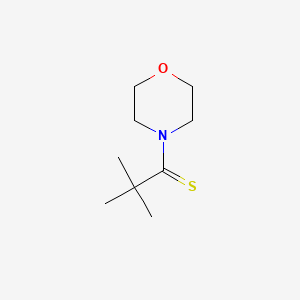

2,2-Dimethyl-1-Morpholinopropane-1-Thione is a chemical compound with the molecular formula C9H17NOS and a molecular weight of 187.3 g/mol . It is known for its unique structure, which includes a morpholine ring and a thione group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Properties

IUPAC Name |

2,2-dimethyl-1-morpholin-4-ylpropane-1-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NOS/c1-9(2,3)8(12)10-4-6-11-7-5-10/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNWSIUQQVPRDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=S)N1CCOCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2-Dimethyl-1-Morpholinopropane-1-Thione typically involves the reaction of morpholine with a suitable thione precursor under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1-propanethiol with morpholine in the presence of a base, such as sodium hydroxide, to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,2-Dimethyl-1-Morpholinopropane-1-Thione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases, acids, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dimethyl-1-Morpholinopropane-1-Thione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-Morpholinopropane-1-Thione involves its interaction with specific molecular targets and pathways. The thione group can act as a nucleophile, participating in various chemical reactions. Additionally, the morpholine ring can interact with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,2-Dimethyl-1-Morpholinopropane-1-Thione can be compared with other similar compounds, such as:

2,2-Dimethyl-1-Thiopropane: Lacks the morpholine ring, resulting in different chemical properties and reactivity.

Morpholine-4-thione: Contains a morpholine ring but differs in the position and nature of the thione group.

2,2-Dimethyl-1-Morpholinopropane-1-Oxide: An oxidized form of the compound, with different reactivity and applications.

The uniqueness of 2,2-Dimethyl-1-Morpholinopropane-1-Thione lies in its specific combination of a morpholine ring and a thione group, which imparts distinctive chemical and biological properties.

Biological Activity

2,2-Dimethyl-1-Morpholinopropane-1-Thione (DM-MPT) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a morpholine ring and a thione functional group, which contribute to its unique chemical properties and biological interactions. Research into DM-MPT has indicated various applications in medicinal chemistry, particularly concerning its antimicrobial and antiviral properties.

The molecular formula of DM-MPT is CHNOS, with a molecular weight of approximately 201.33 g/mol. The compound can undergo several chemical reactions, including oxidation to form sulfoxides or sulfones and reduction to convert the thione group to a thiol group. These reactions can be facilitated by various reagents like hydrogen peroxide or lithium aluminum hydride, respectively.

The biological activity of DM-MPT is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thione group acts as a nucleophile, participating in chemical reactions that may lead to the modification of proteins or nucleic acids. Additionally, the morpholine ring can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules, potentially altering their functions.

Antimicrobial Activity

Research indicates that DM-MPT exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that DM-MPT could serve as a potential candidate for developing new antimicrobial agents.

Antiviral Activity

In addition to its antibacterial effects, DM-MPT has shown promise in antiviral applications. Studies have reported that the compound inhibits viral replication in cell cultures infected with various viruses, including influenza and herpes simplex virus (HSV). The mechanism appears to involve interference with viral entry or replication processes within host cells.

Study on Antimicrobial Effects

A notable study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of DM-MPT against common pathogens associated with hospital-acquired infections. The study utilized a series of agar diffusion assays to determine the effectiveness of DM-MPT compared to standard antibiotics.

Findings:

- DM-MPT demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to vancomycin.

- The compound's low toxicity profile was highlighted in cytotoxicity assays performed on human cell lines, indicating a promising therapeutic window.

Study on Antiviral Properties

Another investigation focused on the antiviral properties of DM-MPT against HSV-2. The study employed plaque reduction assays to assess the compound's ability to reduce viral plaques in infected cell cultures.

Results:

- DM-MPT reduced HSV-2 plaque formation by over 70% at concentrations as low as 20 µg/mL.

- Mechanistic studies suggested that DM-MPT interferes with the viral envelope fusion process, thus inhibiting entry into host cells.

Comparison with Similar Compounds

DM-MPT can be compared with other thione-containing compounds regarding their biological activities:

| Compound | Antimicrobial Activity | Antiviral Activity |

|---|---|---|

| 2,2-Dimethyl-1-Thiopropane | Moderate | Low |

| Morpholine-4-thione | High | Moderate |

| 2,2-Dimethyl-1-Morpholinopropane-1-Oxide | Low | High |

This comparison highlights the unique profile of DM-MPT in terms of both antimicrobial and antiviral activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.